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Compound of Interest

Compound Name: Methyl nitrite

Cat. No.: B1202744 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction: Phenylpropanolamine (PPA), a sympathomimetic amine, has been utilized for its

decongestant and appetite-suppressant properties. One established synthetic route to PPA

involves the nitrosation of propiophenone using an alkyl nitrite, such as methyl nitrite, to form

an intermediate, which is subsequently reduced. This application note provides detailed

protocols for the synthesis of phenylpropanolamine from propiophenone, with a focus on the

application of methyl nitrite in the formation of the key intermediate, isonitrosopropiophenone.

The subsequent reduction of this intermediate to phenylpropanolamine via catalytic

hydrogenation is also detailed.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1202744?utm_src=pdf-interest
https://www.benchchem.com/product/b1202744?utm_src=pdf-body
https://www.benchchem.com/product/b1202744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Reaction
Reactant
s

Catalyst Yield Purity
Referenc
e

1 Nitrosation

Propiophe

none,

Methyl

Nitrite

- 65-68%
Not

Specified

Organic

Syntheses,

Coll. Vol. 2,

p.363

(1943); Vol.

15, p.48

(1935).

2 Reduction

Isonitrosop

ropiopheno

ne,

Hydrogen

5%

Palladium

on

Charcoal &

5%

Platinum

on

Charcoal

74% (first

pass)

Not

Specified

J. Am.

Chem.

Soc. 74,

5927-5929

(1952)[1]

Experimental Protocols
Part 1: Synthesis of Isonitrosopropiophenone
This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p.363 (1943); Vol. 15, p.48

(1935).

Materials:

Propiophenone: 469 g (3.5 moles)

Sodium Nitrite (95%): 290 g (4 moles)

Methyl Alcohol: 180 cc (142 g, 4.5 moles)

Sulfuric Acid (concentrated)

Ethyl Ether

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://patents.google.com/patent/US3028429A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrogen Chloride (dry gas)

Sodium Hydroxide (10% solution)

Ice

Equipment:

3 L three-necked, round-bottomed flask

Reflux condenser

Liquid-sealed mechanical stirrer

Two gas delivery tubes

2 L Erlenmeyer flask

500 cc dropping funnel

Procedure:

Preparation of the Reaction Mixture: In the 3 L flask, dissolve 469 g of propiophenone in 2.3

L of ethyl ether.

Generation of Methyl Nitrite: In the 2 L Erlenmeyer flask, prepare a mixture of 290 g of 95%

sodium nitrite, 180 cc of methyl alcohol, and 170 cc of water. In the dropping funnel, place

455 cc of cold dilute sulfuric acid (prepared by adding one volume of concentrated acid to

two volumes of water).

Reaction Setup: Assemble the apparatus in a fume hood. Connect the dropping funnel to the

Erlenmeyer flask. Connect the gas outlet of the Erlenmeyer flask to one of the gas delivery

tubes leading into the 3 L reaction flask. The second gas delivery tube is for the introduction

of dry hydrogen chloride.

Initiation of the Reaction: Start the stirrer in the reaction flask. Introduce a stream of dry

hydrogen chloride through the gas delivery tube at a rate of 6–10 bubbles per second.
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Addition of Methyl Nitrite: Slowly add the dilute sulfuric acid from the dropping funnel to the

sodium nitrite mixture in the Erlenmeyer flask. The generated gaseous methyl nitrite is

bubbled into the propiophenone solution.

Reaction Progression: The ether solution will develop a brown-red color and begin to reflux

gently after about ten minutes. Adjust the rate of methyl nitrite evolution to maintain a gentle

reflux. The addition of methyl nitrite will take approximately four hours.

Completion of the Reaction: Continue stirring and the introduction of hydrogen chloride for

an additional 30 minutes after the methyl nitrite addition is complete. The solution will

become a clear yellow color.

Work-up: Allow the reaction mixture to stand for several hours, preferably overnight. Extract

the mixture repeatedly with 500 cc portions of 10% sodium hydroxide solution.

Isolation of Isonitrosopropiophenone: Slowly pour the combined alkaline extracts, with

stirring, into a mixture of 700–750 cc of concentrated hydrochloric acid and about 1 kg of ice.

Filter the precipitated crystals of isonitrosopropiophenone with suction and dry. The expected

yield is 370–390 g (65–68%).

Part 2: Reduction of Isonitrosopropiophenone to
Phenylpropanolamine
This protocol is based on the catalytic hydrogenation method described in the literature.[1]

Materials:

Isonitrosopropiophenone: 16.3 parts by weight

Methanol: 80 parts by weight

Hydrogen Chloride: 7.65 parts by weight

Catalyst: 5.0 parts by weight of a 1:1 mixture of 5% palladium on charcoal and 5% platinum

on charcoal

Water: 10 parts by weight
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Nitrogen gas

Equipment:

Pressure reactor (Parr hydrogenator or similar)

Procedure:

Catalyst Preparation: To the pressure reactor, charge 5.0 parts by weight of the mixed

palladium and platinum on charcoal catalyst, wet with 10 parts by weight of water.

Reactor Setup: Flush the reactor with nitrogen.

Charging the Reactor: Introduce a solution of 16.3 parts by weight of

isonitrosopropiophenone in 80 parts by weight of methanol, containing 7.65 parts by weight

of hydrogen chloride, into the reactor.

Hydrogenation: Pressurize the reactor with hydrogen gas according to the manufacturer's

instructions for the specific equipment used. The reaction is typically carried out at a slightly

elevated pressure and temperature, which should be optimized for the specific setup.

Reaction Monitoring: The uptake of hydrogen can be monitored to determine the progress of

the reaction. Complete hydrogenation requires 3 moles of hydrogen per mole of

isonitrosopropiophenone.

Completion and Work-up: Once the theoretical amount of hydrogen has been consumed, or

the reaction ceases, depressurize the reactor.

Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can be

saved for reuse, though a decrease in yield may be observed on subsequent runs.

Isolation of Phenylpropanolamine Hydrochloride: The filtrate contains the

phenylpropanolamine hydrochloride. The solvent can be removed under reduced pressure to

yield the crude product.

Purification: The crude phenylpropanolamine hydrochloride can be purified by

recrystallization. Dissolve the crude product in water (or the mother liquor from a previous
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recrystallization), adjust the pH to approximately 2, heat the solution, and then cool slowly to

induce crystallization. The resulting crystals are purified phenylpropanolamine hydrochloride.

A yield of approximately 74% can be expected on the first pass.[1]
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Caption: Reaction pathway for the synthesis of Phenylpropanolamine.
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Caption: Experimental workflow for Phenylpropanolamine synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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